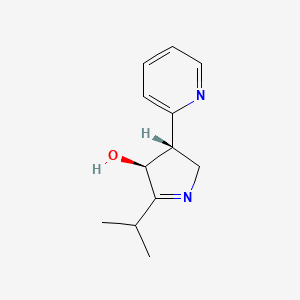
(3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol is a chiral compound with a unique structure that includes a pyridine ring and a dihydropyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and suitable chiral auxiliaries.
Formation of the Dihydropyrrole Ring: This step involves the cyclization of intermediates to form the dihydropyrrole ring. Common reagents used in this step include strong bases and catalysts.
Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced through alkylation reactions, often using alkyl halides and appropriate bases.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (3S,4S) configuration. This can be achieved through chromatographic techniques or the use of chiral resolving agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π stacking interactions, while the dihydropyrrole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-5-(Propan-2-yl)-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrol-4-ol: shares similarities with other pyridine-containing compounds and dihydropyrrole derivatives.
Pyridine Derivatives: Compounds like 2-pyridylmethanol and 2-pyridylamine have similar structural features and reactivity.
Dihydropyrrole Derivatives: Compounds such as 3,4-dihydro-2H-pyrrole and its substituted analogs exhibit similar chemical behavior.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both pyridine and dihydropyrrole rings
Properties
CAS No. |
918968-76-0 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(3S,4S)-5-propan-2-yl-3-pyridin-2-yl-3,4-dihydro-2H-pyrrol-4-ol |
InChI |
InChI=1S/C12H16N2O/c1-8(2)11-12(15)9(7-14-11)10-5-3-4-6-13-10/h3-6,8-9,12,15H,7H2,1-2H3/t9-,12-/m0/s1 |
InChI Key |
MMYTUVNMFHFEBB-CABZTGNLSA-N |
Isomeric SMILES |
CC(C)C1=NC[C@H]([C@@H]1O)C2=CC=CC=N2 |
Canonical SMILES |
CC(C)C1=NCC(C1O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















